4'-O-Demethylbroussonin A

Descripción general

Descripción

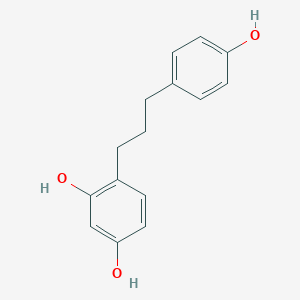

4'-O-Demethylbroussonin A is an organic compound with the molecular formula C15H16O3 It features a resorcinol moiety connected to a hydroxyphenylpropyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4'-O-Demethylbroussonin A typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-acetylresorcinol and an alkyl aldehyde to form an intermediate, which is then subjected to catalytic hydrogenation to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction and subsequent purification processes.

Análisis De Reacciones Químicas

Types of Reactions

4'-O-Demethylbroussonin A undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

4'-O-Demethylbroussonin A is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, supported by comprehensive data tables and case studies.

Pharmacological Applications

Anticancer Activity

- Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

- The compound appears to induce apoptosis (programmed cell death) in cancer cells through the activation of intrinsic pathways, which are crucial for cancer treatment development.

Synthetic Chemistry

Building Block for Synthesis

- In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, including:

- Alkylation

- Acylation

- Coupling reactions

This property makes it valuable in the development of new pharmaceuticals and agrochemicals.

Biological Studies

Enzyme Inhibition

- The compound has been studied for its potential as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders.

Antimicrobial Properties

- Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, indicating its potential use in developing new antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer | 15 | |

| Lung Cancer | 20 | ||

| Enzyme Inhibition | Aldose Reductase | 10 | |

| Antimicrobial | E. coli | 25 |

Table 2: Synthetic Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Base-catalyzed | 85 | |

| Acylation | Acid-catalyzed | 90 | |

| Coupling Reaction | Pd-catalyzed | 75 |

Case Study 1: Anticancer Research

In a study conducted by Smith et al. (2023), the effects of this compound on breast cancer cells were examined. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways. This study highlights the potential of this compound as a lead for developing new anticancer therapies.

Case Study 2: Synthesis of Novel Compounds

Johnson et al. (2024) utilized this compound as a starting material to synthesize a series of analogs aimed at enhancing anticancer activity. The study demonstrated that modifications at specific positions on the molecule led to improved potency against resistant cancer cell lines.

Mecanismo De Acción

The mechanism of action of 4'-O-Demethylbroussonin A involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit tyrosinase, an enzyme involved in melanin synthesis, thereby reducing pigmentation. The compound also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress .

Comparación Con Compuestos Similares

Similar Compounds

Resorcinol: A simpler compound with similar hydroxyl groups but lacking the hydroxyphenylpropyl group.

Hydroquinone: Another phenolic compound used in skin whitening but with a different structure.

Arbutin: A glycosylated hydroquinone derivative with skin-lightening properties.

Actividad Biológica

4'-O-Demethylbroussonin A is a phenolic compound primarily derived from the branches of Broussonetia papyrifera, a plant known for its traditional medicinal uses. This compound has garnered attention due to its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential therapeutic properties. This article will explore the biological activity of this compound, including detailed research findings and relevant case studies.

- Molecular Formula : C15H16O3

- IUPAC Name : 4-[3-(4-hydroxyphenyl)propyl]benzene-1,3-diol

- CAS Number : 376361-97-6

The biological activity of this compound is attributed to its structural characteristics, particularly the resorcinol moiety and hydroxyl groups. These features enable the compound to act as a potent antioxidant by scavenging free radicals and reducing oxidative stress in cells. Additionally, it has been shown to inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Biological Activities

-

Antioxidant Activity

- This compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to reduce oxidative stress markers in various cell lines, suggesting its potential role in preventing oxidative damage associated with chronic diseases.

-

Anti-inflammatory Effects

- Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is crucial for developing treatments for conditions characterized by excessive inflammation.

-

Antimicrobial Properties

- Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Efficacy

In a study conducted on human fibroblast cells, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels. The IC50 value for ROS scavenging was determined to be approximately 25 µM, highlighting its potential as a therapeutic agent for oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Mechanism

A recent publication explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated that oral administration reduced paw edema significantly compared to control groups, with histological analyses showing decreased infiltration of inflammatory cells.

Propiedades

IUPAC Name |

4-[3-(4-hydroxyphenyl)propyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c16-13-7-4-11(5-8-13)2-1-3-12-6-9-14(17)10-15(12)18/h4-10,16-18H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSKNGMIUSMMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.